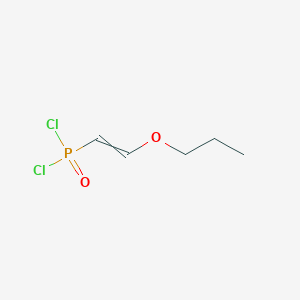
4,4',4''-(2,2,2-Trifluoroethane-1,1,1-triyl)tribenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’,4’'-(2,2,2-Trifluoroethane-1,1,1-triyl)tribenzonitrile is a chemical compound characterized by the presence of three benzonitrile groups attached to a central trifluoroethane moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’'-(2,2,2-Trifluoroethane-1,1,1-triyl)tribenzonitrile typically involves the reaction of trifluoroethane derivatives with benzonitrile under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where trifluoroethane is reacted with benzonitrile in the presence of a palladium catalyst and a suitable base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening techniques can also aid in identifying the most efficient catalysts and reaction parameters for large-scale synthesis.
化学反応の分析
Types of Reactions
4,4’,4’'-(2,2,2-Trifluoroethane-1,1,1-triyl)tribenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The benzonitrile groups can participate in substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with modified functional groups.
科学的研究の応用
4,4’,4’'-(2,2,2-Trifluoroethane-1,1,1-triyl)tribenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be employed in the study of biological systems, particularly in the development of probes and sensors.
Industry: It is utilized in the production of specialty chemicals and advanced materials with unique properties.
作用機序
The mechanism by which 4,4’,4’'-(2,2,2-Trifluoroethane-1,1,1-triyl)tribenzonitrile exerts its effects involves interactions with specific molecular targets and pathways. The trifluoroethane moiety can influence the compound’s reactivity and binding affinity, while the benzonitrile groups may interact with various enzymes and receptors. These interactions can modulate biological processes and chemical reactions, making the compound valuable for research and development.
類似化合物との比較
Similar Compounds
1,1,2-Trichloro-1,2,2-trifluoroethane: A compound with similar trifluoroethane structure but different substituents.
1,1,1-Trichloro-2,2,2-trifluoroethane: Another trifluoroethane derivative with distinct chemical properties.
Uniqueness
4,4’,4’'-(2,2,2-Trifluoroethane-1,1,1-triyl)tribenzonitrile is unique due to the presence of three benzonitrile groups, which impart specific reactivity and potential applications not observed in other trifluoroethane derivatives. This structural feature allows for diverse chemical modifications and interactions, enhancing its utility in various research fields.
特性
CAS番号 |
61204-07-7 |
|---|---|
分子式 |
C23H12F3N3 |
分子量 |
387.4 g/mol |
IUPAC名 |
4-[1,1-bis(4-cyanophenyl)-2,2,2-trifluoroethyl]benzonitrile |
InChI |
InChI=1S/C23H12F3N3/c24-23(25,26)22(19-7-1-16(13-27)2-8-19,20-9-3-17(14-28)4-10-20)21-11-5-18(15-29)6-12-21/h1-12H |
InChIキー |
WMZPTKAMDRKAAV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)C#N)(C3=CC=C(C=C3)C#N)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Chloro-3-methyl-1-phenyl-4-[2-(piperidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14587857.png)
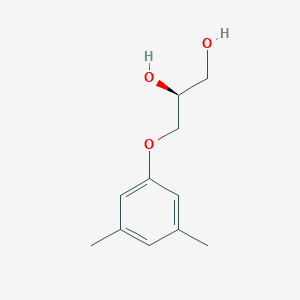
![N-Butyl-6-cyano-2-[(4-methylbenzene-1-sulfonyl)amino]hexanamide](/img/structure/B14587876.png)
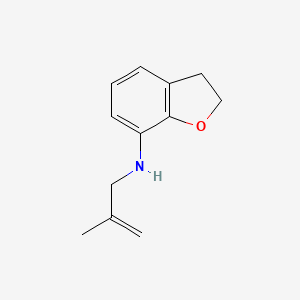
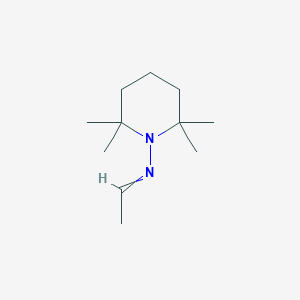
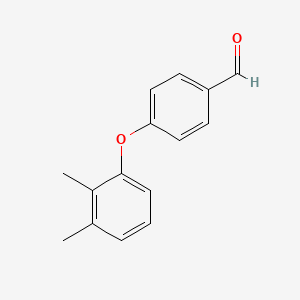
![N-[2-(2-Hydrazinylidenepropanoyl)phenyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14587895.png)
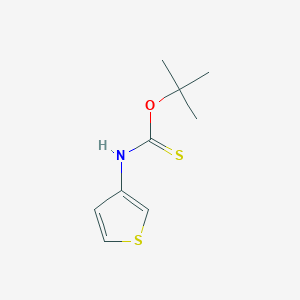
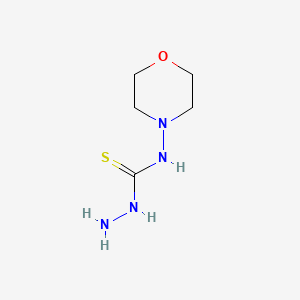
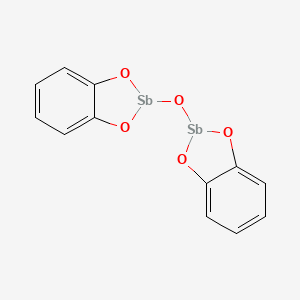
![1,1'-[Disulfanediylbis(methylene)]di(cyclohexan-1-ol)](/img/structure/B14587933.png)
![1-(Benzylamino)-3-[(2-methyl-1,3-benzoxazol-6-yl)oxy]propan-2-ol](/img/structure/B14587935.png)
![2,7-Dioxabicyclo[3.2.0]hept-3-ene-6-carboxylic acid, butyl ester](/img/structure/B14587949.png)
